ethyl 4-({[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate
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Overview
Description
The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals and other active compounds. The presence of the 1,2,3-triazole ring suggests that it might have been synthesized using click chemistry . The fluoro-methylphenyl group is a common motif in medicinal chemistry, often used to improve the pharmacokinetic properties of a drug .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a 1,2,3-triazole ring, and a fluoro-methylphenyl group . These groups could potentially confer a variety of properties to the compound, depending on their exact arrangement and the presence of any other functional groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperidine and 1,2,3-triazole rings, as well as the fluoro-methylphenyl group . The piperidine ring is a common structural motif in many biologically active compounds and can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperidine and 1,2,3-triazole rings could potentially confer a degree of polarity to the compound, which could influence its solubility and other properties .Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
A study by Başoğlu et al. (2013) involved microwave-assisted synthesis of molecules containing penicillanic acid or cephalosporanic acid moieties, showcasing antimicrobial, antilipase, and antiurease activities. This underscores the compound's utility in developing molecules with significant biological activities (Başoğlu et al., 2013).
Inhibitors of Mycobacterium tuberculosis GyrB
Jeankumar et al. (2013) designed and synthesized novel Mycobacterium tuberculosis GyrB inhibitors, highlighting the compound's application in targeting infectious diseases. This research indicates its potential in antimycobacterial drug development (Jeankumar et al., 2013).
Antimicrobial Activity Evaluation
Fandaklı et al. (2012) evaluated the antimicrobial activity of new 1,2,4-triazol-3-one derivatives, illustrating the compound's use in synthesizing new antimicrobial agents. This demonstrates its relevance in addressing antimicrobial resistance (Fandaklı et al., 2012).
Antithrombotic Treatment Potential
Hayashi et al. (1998) explored GPIIb/IIIa integrin antagonists with new conformational restriction units, suggesting the compound's application in developing antithrombotic treatments (Hayashi et al., 1998).
Synthesis and Antimicrobial Activities of Triazole Derivatives
Bektaş et al. (2007) synthesized and evaluated the antimicrobial activities of new 1,2,4-triazole derivatives, further confirming the compound's utility in creating antimicrobial agents (Bektaş et al., 2007).
Dual Inhibitor of Monoamine Oxidase A and B
Khan et al. (2022) conducted a study on highly functionalized tetrahydropyridine as a dual inhibitor of monoamine oxidase A and B, showing the compound's application in developing treatments for neurological disorders (Khan et al., 2022).
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O3/c1-3-27-18(26)23-8-6-13(7-9-23)20-17(25)16-11-24(22-21-16)14-4-5-15(19)12(2)10-14/h4-5,10-11,13H,3,6-9H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDTUCUCUBGVTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CN(N=N2)C3=CC(=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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